[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentylmethyl group attached to the triazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Attachment of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a cyclopentylmethyl halide with the triazole ring.
Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the triazole compound with formaldehyde and ammonia or a primary amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the triazole ring or the methanamine group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the cyclopentylmethyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentylmethyl group may enhance the compound’s binding affinity and specificity for its targets. The methanamine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopentylmethyl)-1H-1,2,3-triazole: Lacks the methanamine group, which may result in different chemical and biological properties.
1-(cyclopentylmethyl)-1H-1,2,4-triazol-4-yl]methanamine: Contains a different triazole isomer, which can affect its reactivity and interactions.
1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]ethanamine: Has an ethyl group instead of a methanamine group, potentially altering its chemical behavior and applications.
Uniqueness: : The presence of the cyclopentylmethyl group and the methanamine group in [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine provides a unique combination of structural features that can influence its chemical reactivity, biological activity, and potential applications. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[1-(cyclopentylmethyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-5-9-7-13(12-11-9)6-8-3-1-2-4-8/h7-8H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLFIWMHVHLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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